![molecular formula C10H13N5 B13074341 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring fused with a pyrrolidine moiety, making it a versatile scaffold for drug discovery and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as multiple myeloma.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Similar structure but with a chlorine substituent.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Contains an ester group.
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid: Features a carboxylic acid group.
Uniqueness
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine stands out due to its unique combination of the imidazo[1,2-b]pyridazine ring and the pyrrolidine moiety. This structure provides a versatile platform for further chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C10H13N5/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8/h1-2,5-6,8,11H,3-4,7H2,(H,13,14) |
Clave InChI |
SGMLJAHQNIEGBV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NC2=NN3C=CN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)

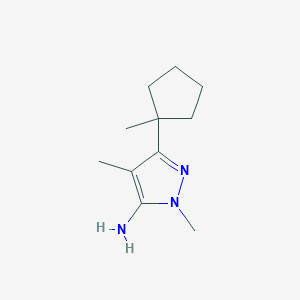
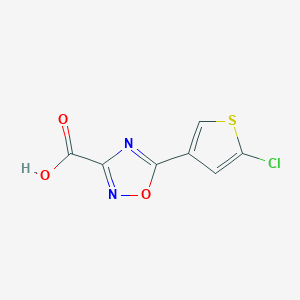

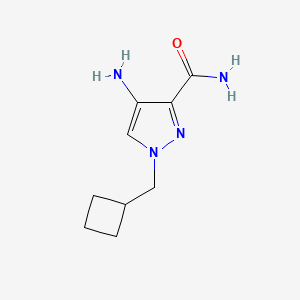
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
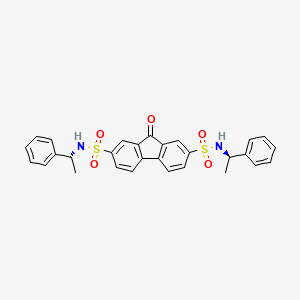
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
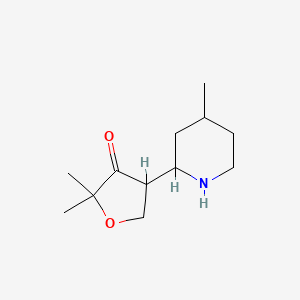
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)
